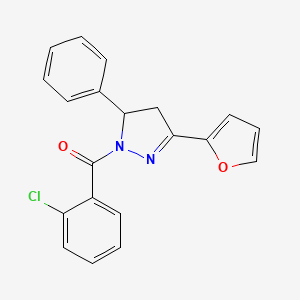

2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one, also known as IPOME, is an organic compound with a broad range of applications in scientific research. IPOME is a colorless, crystalline solid that has a melting point of approximately 125°C. It is soluble in water, ethanol, and ether, and is relatively stable under normal laboratory conditions. IPOME has been used in a variety of research applications, including biochemical and physiological studies, as well as in synthetic organic chemistry.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Strategies

A study highlighted the potential of DNA-dependent protein kinase (DNA-PK) inhibitors in cancer treatment. A class of protein kinase inhibitors, including compounds structurally and functionally different from previously studied DNA-PK inhibitors, was identified. These compounds, such as 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone, inhibit DNA-PK, a key player in DNA repair pathways, enhancing the cytotoxicity of treatments inducing DNA double-strand breaks (DSBs) without toxic effects in the absence of DSB-inducing treatments. This study underscores the importance of DNA-PK as a drug target for cancer therapy, suggesting a new approach to enhance the efficacy of existing cancer treatments (Kashishian et al., 2003).

Synthesis and Characterization of Organic Compounds

Research on the synthesis of mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction was facilitated by microwave-assisted methods. This efficient, one-step synthetic route produced compounds, including 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one, characterized by FT-IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography confirmed the structures, showing characteristic intramolecular hydrogen bonding. This methodology offers an environmentally friendly alternative for synthesizing Mannich bases of 4-hydroxyacetophenone (Aljohani et al., 2019).

Catalytic Applications

Another study detailed the synthesis and characterization of copper(II) complexes with Schiff-base ligands, exploring their catalytic activity towards alcohol oxidation. The complexes, including [Cu(L1)Cl2] with L1 being 2-morpholino-N-(pyridin-2-ylmethylene)ethanamine, demonstrated varied catalytic activities in alcohol oxidation reactions. This research not only adds to the understanding of copper(II) complexes in catalysis but also explores the structural factors influencing their catalytic efficiency (Bhattacharjee et al., 2017).

Antioxidant Activity Analysis

Furthermore, the antioxidant activities of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives were evaluated, demonstrating the potential for new antioxidant candidates. QSAR-analysis helped in understanding the relationship between molecular structure and antioxidant activity, providing insights into the design of new potential antioxidants (Drapak et al., 2019).

Eigenschaften

IUPAC Name |

2-(4-iodophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEGBXHHZLSXSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodophenoxy)-1-(morpholin-4-yl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-fluorobenzyl)thio)-5-methyl-7-(pyridin-3-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2697229.png)

![8-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2697233.png)

![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697234.png)

![(4-(3-Chlorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2697237.png)

![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2697238.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclohexylacetamide](/img/structure/B2697240.png)

![2,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2697244.png)